molecular formula C20H22N2O4 B2447752 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 922130-13-0

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

Cat. No. B2447752
CAS RN: 922130-13-0
M. Wt: 354.406
InChI Key: HELUQQDDOYSZKU-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide, also known as E-3174, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds called angiotensin II receptor antagonists, which are commonly used to treat hypertension and other cardiovascular diseases.

Scientific Research Applications

Synthesis and Chemical Development

The development of practical and scalable synthetic routes for compounds related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide has been explored, focusing on efficiency and environmental friendliness. For instance, Yoshida et al. (2014) described a novel, efficient synthesis for a similar compound, emphasizing the avoidance of unstable intermediates and eliminating the need for purification by column chromatography at all steps, which significantly improved the overall yield (Yoshida et al., 2014).

Metabolic Studies and Drug Transport

Research by Umehara et al. (2009) identified the human metabolites of a structurally similar compound, investigating its renal and hepatic excretion pathways. This study highlighted the importance of understanding the transporter-mediated excretion of drug metabolites, which is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy (Umehara et al., 2009).

Probe Development for Receptor Studies

Investigations into the development of novel probes for sigma-2 receptors have led to the synthesis of compounds with structural elements similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide. Xu et al. (2005) developed radiolabeled benzamide analogs for in vitro evaluation, demonstrating their utility in studying sigma-2 receptors, which are implicated in various diseases including cancer (Xu et al., 2005).

Cancer Research and Imaging

The potential of related compounds in cancer research, particularly in assessing cellular proliferation in tumors, has been explored. Dehdashti et al. (2013) evaluated the safety, dosimetry, and feasibility of using a cellular proliferative marker for PET imaging in patients with malignant neoplasms, highlighting the correlation between tumor uptake and proliferative indices (Dehdashti et al., 2013).

Catalysis and Organic Chemistry

The role of similar compounds in catalysis and organic synthesis has been investigated, showcasing their versatility in chemical transformations. Rakshit et al. (2011) reported on the Rh(III)-catalyzed olefination of N-methoxybenzamides, demonstrating the value of such compounds in directed C-H bond activation, a key technique in modern synthetic chemistry (Rakshit et al., 2011).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-22-16-8-7-15(11-13(16)6-10-19(22)23)21-20(24)14-5-9-17(25-2)18(12-14)26-3/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELUQQDDOYSZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide

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